molecular formula C10H13ClF3N B13634110 3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride

3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride

Cat. No.: B13634110
M. Wt: 239.66 g/mol
InChI Key: HVTUMOXHBLQGBF-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group and an aniline moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride typically involves the reaction of 3-(Propan-2-yl)-5-(trifluoromethyl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and reactors ensures consistent quality and high efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The aniline moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Propan-2-yl)-5-(trifluoromethyl)aniline
  • N-(Propan-2-yl)-3-(trifluoromethyl)aniline

Uniqueness

3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-salt counterparts.

Properties

Molecular Formula

C10H13ClF3N

Molecular Weight

239.66 g/mol

IUPAC Name

3-propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C10H12F3N.ClH/c1-6(2)7-3-8(10(11,12)13)5-9(14)4-7;/h3-6H,14H2,1-2H3;1H

InChI Key

HVTUMOXHBLQGBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)N)C(F)(F)F.Cl

Origin of Product

United States

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